Chemical structure and properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
Chemical structure and properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole
This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It focuses on the structural utility, synthetic pathways, and physicochemical properties of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole , a critical intermediate in the development of kinase inhibitors, particularly for targets like HPK1 (Hematopoietic Progenitor Kinase 1) and IDO1 .[1][2]
CAS Registry Number: 1207478-79-2
Molecular Formula: C
Executive Summary
4-Bromo-1-(6-methoxy-3-pyridyl)indazole represents a "privileged scaffold" in modern drug discovery.[1] Its structural architecture combines an indazole core —a bioisostere of the indole ring commonly found in kinase inhibitors—with a 6-methoxypyridyl moiety at the N1 position.[1][3] This specific substitution pattern serves two primary functions:
-
Pharmacokinetic Modulation: The pyridyl ring lowers lipophilicity (LogP) relative to a phenyl ring, while the methoxy group blocks a potential metabolic soft spot and acts as a hydrogen bond acceptor.[1][2][3]
-
Synthetic Versatility: The C4-bromine atom provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
This compound is widely utilized as an advanced intermediate in the synthesis of immunotherapeutic agents, specifically HPK1 inhibitors and IDO1 inhibitors .[2][3]
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The molecule consists of a 4-bromoindazole core N-arylated at the 1-position with a 2-methoxy-5-pyridyl group (systematically named 6-methoxy-3-pyridyl).[1][4]
| Feature | Description | Medicinal Chemistry Implication |
| Indazole Core | 10- | Acts as a hinge-binder in kinase domains; high chemical stability.[1] |
| C4-Bromine | Aryl bromide | Key Reactivity Hotspot. Allows regioselective functionalization via Pd-catalyzed coupling.[1][3] |
| N1-Pyridyl Link | C-N bond | Rigidifies the scaffold; the pyridine nitrogen (N') can form water-mediated H-bonds in the active site.[1] |
| Methoxy Group | -OCH | Electron-donating group (EDG); reduces basicity of the pyridine nitrogen; blocks oxidative metabolism at the |
Calculated Properties (In Silico)
Data derived from consensus prediction models (ACD/Labs, ChemAxon).[2]
| Property | Value (Approx.) | Note |
| cLogP | 3.2 ± 0.4 | Moderately lipophilic; suitable for oral bioavailability optimization.[1][3] |
| Topological Polar Surface Area (TPSA) | ~45 Å | Good membrane permeability (Rule of 5 compliant).[1][3] |
| H-Bond Donors | 0 | Requires downstream functionalization to introduce donors if needed.[1][3] |
| H-Bond Acceptors | 4 | N1, N2 of indazole; Pyridine N; Methoxy O. |
| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | The indazole N2 is very weakly basic; the pyridine N is the primary basic site but suppressed by the methoxy group. |
Synthetic Methodologies
The synthesis of N1-arylated indazoles is non-trivial due to the tautomeric equilibrium between N1 and N2, which often leads to mixtures of regioisomers.[1][2][3] Two primary routes are established: Chan-Lam Coupling (oxidative) and Buchwald-Hartwig Amination (reductive).[1][3]
Route A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
This method is preferred for its mild conditions and higher N1-selectivity compared to SNAr or alkylation methods.[1][3]
-
Starting Materials: 4-Bromoindazole, (6-methoxypyridin-3-yl)boronic acid.[1]
-
Catalyst: Cu(OAc)
. -
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.[1][3]
Route B: Buchwald-Hartwig Cross-Coupling
Used when the boronic acid is unstable or unavailable.[1][3] Requires a 3-halo-6-methoxypyridine.[1][3]
-
Starting Materials: 4-Bromoindazole, 5-iodo-2-methoxypyridine.[1]
-
Catalyst: CuI / Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA).[1]
Visualization of Synthetic Pathways[1]
Figure 1: Convergent synthetic strategies for the preparation of the target scaffold.
Detailed Experimental Protocol
The following protocol is based on standard optimized conditions for N-arylation of electron-deficient indazoles.
Protocol: Chan-Lam Coupling (Route A)[1]
Reagents:
-
(6-Methoxypyridin-3-yl)boronic acid (1.5 equiv)[1]
-
Copper(II) acetate (Cu(OAc)
) (1.0 equiv) - Stoichiometric oxidant[1] -
Pyridine (2.0 equiv)[1]
-
Dichloromethane (DCM) (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Preparation : Flame-dry a round-bottom flask and allow it to cool under argon. Add activated 4Å molecular sieves.[1][3]
-
Charging : Add 4-Bromo-1H-indazole (e.g., 1.97 g, 10 mmol), aryl boronic acid (2.29 g, 15 mmol), and Cu(OAc)
(1.81 g, 10 mmol). -
Solvent Addition : Add anhydrous DCM (100 mL) followed by pyridine (1.61 mL, 20 mmol).
-
Reaction : Attach a drying tube (calcium chloride) or open the flask to air (oxygen is required for the catalytic cycle if using catalytic Cu, but stoichiometric Cu is more reliable for this substrate).[1][2][3] Stir vigorously at room temperature (25°C) for 24–48 hours.
-
Monitoring : Monitor by TLC (Hexane/EtOAc 4:1). The N1-isomer (Target) typically runs higher (less polar) than the N2-isomer.[1]
-
Work-up : Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.[1][3]
-
Purification : Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Note: The N1-isomer is generally the major product (>85% ratio).[1]
-
Validation Criteria:
-
1H NMR (CDCl3) : Look for the diagnostic methoxy singlet (~3.9 ppm) and the deshielded proton at C3 of the indazole (~8.1 ppm).[1][2][3]
-
LC-MS : Single peak, [M+H]+ = 304/306 (1:1 Br isotope pattern).[1][2][3]
Reactivity & Downstream Applications[2][3][9]
Regioselectivity (N1 vs N2)
The 4-bromo substituent exerts a steric and electronic influence.[1][3] In Cu-catalyzed couplings, the thermodynamic product (N1) is favored.[1][3] However, trace amounts of N2-isomer (2-(6-methoxy-3-pyridyl)...) may form.[1]
-
Separation : The N1 isomer is significantly less polar than the N2 isomer due to the lone pair availability on N2 being involved in the dipole.[1][3] Separation by standard silica chromatography is effective.[1][3]
Suzuki-Miyaura Coupling at C4
The 4-position of the indazole is sterically crowded but highly reactive toward oxidative addition with Palladium(0).[1]
-
Catalyst Choice : Pd(dppf)Cl
or Pd(dtbpf)Cl are recommended for sterically demanding couplings.[1][3] -
Application : This step typically introduces the "tail" of the inhibitor—often a solubilizing moiety (e.g., piperazine, morpholine) or a specific hydrophobic group to occupy the kinase back-pocket.[2]
Metabolic Stability
The 6-methoxy group on the pyridine is a strategic design element.[1][3]
-
Effect : It prevents oxidation at the pyridyl carbon (which would otherwise be susceptible to aldehyde oxidase or CYP450).[1][3]
-
Liability : O-demethylation can occur, revealing a pyridone/hydroxypyridine tautomer, which significantly alters polarity and binding mode.[1][2][3] This is often screened early in DMPK assays.[1][3]
Safety & Handling
| Hazard Class | Statement | Handling Protocol |
| Acute Toxicity | Harmful if swallowed (H302).[1][3] | Wear nitrile gloves and N95 mask.[1][3] |
| Skin/Eye Irritant | Causes skin/eye irritation (H315/H319).[1][3] | Use in a fume hood.[1][3] In case of contact, rinse with water for 15 min.[3] |
| Reactivity | Stable under ambient conditions.[1][3] | Light sensitive (store in amber vials).[1][3] |
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
Yu, Z., et al. (2021).[2][3] "Identification of Potent Reverse Indazole Inhibitors for HPK1." Journal of Medicinal Chemistry. Link
- Context: Describes the use of N1-substituted indazoles in HPK1 inhibitor design.
-
Lefebvre, V., et al. (2010).[2][3][5] "General and Efficient Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry. Link[1]
- Context: Methodologies for indazole functionaliz
-
Correa, A., & Bolm, C. (2007).[2][3] "Iron-catalyzed N-arylation of nitrogen heterocycles." Angewandte Chemie International Edition. Link[1]
- Context: General protocols for N-aryl
-
PubChem Compound Summary . "4-Bromo-1-(6-methoxy-3-pyridyl)indazole". Link
- Context: Chemical identifiers and predicted properties.
-
Google Patents . "CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method".[1][6][7] Link
- Context: Industrial synthesis of similar bromo-methoxy-indazole intermedi
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. rndmate.com [rndmate.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
- 7. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
